Linaprazan Glurate Demonstrates Superior 4-Week Healing Rates in Erosive Esophagitis Compared to Lansoprazole
In a randomized, double-blind, dose-finding Phase II study (NCT05055128), linaprazan glurate (the prodrug of linaprazan) demonstrated superior 4-week healing rates in patients with erosive esophagitis compared to the proton pump inhibitor lansoprazole [1]. The benefit was particularly pronounced in patients with more severe disease or prior PPI partial response, where linaprazan glurate outperformed lansoprazole by a margin of 28% to over 50% in specific subgroups [1].
| Evidence Dimension | 4-Week Healing Rate in Erosive Esophagitis (ITT) |
|---|---|
| Target Compound Data | 71.1% (across all linaprazan glurate doses: 25, 50, 75, 100 mg BID) |
| Comparator Or Baseline | Lansoprazole 30 mg QD: 60.6% |
| Quantified Difference | +10.5 percentage points absolute difference; relative improvement of 17.3% |
| Conditions | Phase II, double-blind, randomized trial; 248 patients with endoscopically confirmed erosive esophagitis (LA grade C/D or LA grade A/B with partial PPI response); 4-week treatment period |
Why This Matters
This head-to-head data provides direct clinical evidence that linaprazan glurate offers superior healing efficacy over a standard PPI, particularly in difficult-to-treat patient populations, justifying its selection over generic lansoprazole in research and clinical development programs.
- [1] Sharma P, et al. Aliment Pharmacol Ther. 2025;61(10):1590-1602. View Source
